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Compound of Interest

Compound Name: 2,3,4-Trimethoxyphenylacetonitrile

Cat. No.: B1329882

An In-depth Technical Guide to 2,3,4-Trimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-
Trimethoxyphenylacetonitrile, a significant chemical intermediate. The document details its
known physical and chemical properties, spectral data, and detailed protocols for its synthesis
and subsequent chemical transformations. This guide is intended to be a critical resource for
professionals engaged in organic synthesis and medicinal chemistry, particularly those
exploring the structure-activity relationships of phenethylamine derivatives.

Physicochemical Properties

2,3,4-Trimethoxyphenylacetonitrile, also known as 2-(2,3,4-trimethoxyphenyl)acetonitrile, is
an organic compound featuring a benzene ring substituted with three methoxy groups and an
acetonitrile moiety.[1][2]

Table 1: General and Physicochemical Properties of 2,3,4-Trimethoxyphenylacetonitrile and
Related Isomers
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2,3,4-

3,4,5-
Trimethoxyphenylacetonitr

Property Trimethoxyphenylacetonitr
" ile (Isomer for
ile
Comparison)
CAS Number 68913-85-9[1] 13338-63-1[3][4]

Molecular Formula

C11H13NO3[1]

C11H13NO3[3][4]

Molecular Weight 207.23 g/mol [4] 207.23 g/mol [3][4]
2-(2,3,4- 2-(3,4,5-
IUPAC Name trimethoxyphenyl)acetonitrile[4  trimethoxyphenyl)acetonitrile[4
] ]
_ White to cream powder or
Appearance Data not available ]
solid[3][5]
Melting Point Data not available 75°C to 79°C[4]
Boiling Point Data not available Data not available
Density Data not available Data not available
Highest solubility in DMF;
lowest in n-heptane. Soluble in
Solubility Data not available methanol, ethanol, propanols,

butanols, and acetate esters.

[6]

Note: Experimental physical data such as melting point, boiling point, and density for 2,3,4-

Trimethoxyphenylacetonitrile are not readily available in the cited literature. Data for the

common isomer, 3,4,5-Trimethoxyphenylacetonitrile, is provided for context.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2,3,4-

Trimethoxyphenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While specific experimental spectra for 2,3,4-Trimethoxyphenylacetonitrile were not found in
the searched literature, the expected chemical shifts can be predicted based on its structure
and data from analogous compounds.

e 1H NMR (Proton NMR):

o Aromatic Protons (Ar-H): Two signals, likely doublets, are expected in the aromatic region
(~6.5-7.5 ppm) corresponding to the two protons on the benzene ring.

o Methoxy Protons (-OCHs): Three distinct singlets are expected, each integrating to 3
protons, likely in the range of 3.8-4.0 ppm.

o Methylene Protons (-CH2CN): A singlet integrating to 2 protons is expected, typically
around 3.7 ppm, shifted downfield due to the adjacent aromatic ring and nitrile group.

e 13C NMR (Carbon-13 NMR):
o Nitrile Carbon (-C=N): A signal is expected around 117-120 ppm.

o Aromatic Carbons (Ar-C): Six distinct signals are expected for the benzene ring carbons.
The carbons bearing methoxy groups would appear further downfield (~140-160 ppm)
compared to those with hydrogen atoms. The carbon attached to the acetonitrile group
would be found around 110-120 ppm.

o Methoxy Carbons (-OCHs): Three signals are expected in the range of 55-65 ppm.

o Methylene Carbon (-CH2CN): A signal for the methylene carbon is expected around 20-30
ppm.

Infrared (IR) Spectroscopy

An IR spectrum for 2,3,4-Trimethoxyphenylacetonitrile is available from the NIST WebBook,
which would exhibit the following characteristic absorption bands:[1]

e C=N Stretch: A sharp, medium-intensity peak around 2240-2260 cm~1, characteristic of the
nitrile group.

e C-H Stretch (Aromatic): Signals typically appear above 3000 cm~1.
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o C-H Stretch (Aliphatic): Signals for the methoxy and methylene groups are expected in the
2850-3000 cm~1 region.

e C=C Stretch (Aromatic): Peaks in the 1450-1600 cm~1* region.

e C-O Stretch (Aryl Ether): Strong, characteristic bands are expected in the 1000-1300 cm~1
region for the aryl-O and O-CHs bonds of the methoxy groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available from the NIST WebBook.[1] Predicted
collision cross-section data is also available.[2]

» Molecular lon (M+): A peak at m/z 207, corresponding to the molecular weight of the
compound.[1][2]

o Key Fragmentation: A prominent fragment would be the tropylium-like ion resulting from the
loss of the -CH2CN radical, which would then undergo further fragmentation.

Chemical Synthesis and Reactivity

2,3,4-Trimethoxyphenylacetonitrile is a key intermediate in the synthesis of Isomescaline
(2,3,4-Trimethoxyphenethylamine), a structural isomer of mescaline.[7][8] Its synthesis typically
begins with 2,3,4-Trimethoxybenzaldehyde.

Experimental Protocol: Synthesis of 2,3,4-
Trimethoxyphenylacetonitrile

This synthesis is a multi-step process proceeding from the commercially available 2,3,4-
Trimethoxybenzaldehyde. The protocol is based on well-established organic chemistry
transformations.

Step 1: Reduction of 2,3,4-Trimethoxybenzaldehyde to (2,3,4-Trimethoxyphenyl)methanol

o Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve 2,3,4-Trimethoxybenzaldehyde (1.0 eq) in a suitable solvent like methanol or
ethanol at 0°C (ice bath).
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e Reduction: Add sodium borohydride (NaBHa4) (1.1 eq) portion-wise to the stirred solution,
maintaining the temperature at 0°C.

» Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)
until the starting aldehyde is consumed.

o Workup: Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence
ceases. Remove the organic solvent under reduced pressure.

o Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers,
wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the
crude benzyl alcohol.

« Purification: Purify the crude product by flash column chromatography on silica gel if
necessary.

Step 2: Conversion to 1-(Chloromethyl)-2,3,4-trimethoxybenzene

e Reaction Setup: Dissolve the (2,3,4-Trimethoxyphenyl)methanol (1.0 eq) from the previous
step in a suitable anhydrous solvent such as dichloromethane (DCM) in a flask at 0°C.

e Chlorination: Slowly add thionyl chloride (SOCI2) (1.2 eq) to the solution. A small amount of a
base like pyridine can be added to scavenge the HCI byproduct.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC
analysis indicates complete conversion of the alcohol.

o Workup: Carefully pour the reaction mixture into ice water. Separate the organic layer, and
extract the aqueous layer with DCM.

 Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution
and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to
yield the benzyl chloride. Use this product immediately in the next step due to its potential
instability.

Step 3: Nucleophilic Substitution to form 2,3,4-Trimethoxyphenylacetonitrile
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e Reaction Setup: Dissolve the crude 1-(Chloromethyl)-2,3,4-trimethoxybenzene (1.0 eq) in a
polar aprotic solvent like dimethylformamide (DMF) or acetone.

e Cyanation: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 eq) to the solution.

e Reaction Conditions: Heat the mixture (e.g., to 60-80°C) and stir until the reaction is
complete as monitored by TLC.

e Workup: Cool the reaction mixture and pour it into water.
o Extraction: Extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).

 Purification: Combine the organic extracts, wash thoroughly with water and brine to remove
residual cyanide salts, dry over anhydrous sodium sulfate, and concentrate. Purify the final
product by recrystallization or flash column chromatography.

Experimental Protocol: Reduction to Isomescaline

The nitrile group of 2,3,4-Trimethoxyphenylacetonitrile can be readily reduced to a primary
amine to form Isomescaline.

e Reaction Setup: In a flame-dried, multi-necked flask equipped with a condenser and an
addition funnel under an inert atmosphere, prepare a suspension of lithium aluminum
hydride (LAH) (2-3 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

» Addition of Nitrile: Dissolve 2,3,4-Trimethoxyphenylacetonitrile (1.0 eq) in the same
anhydrous solvent and add it dropwise to the LAH suspension at a rate that maintains a
gentle reflux.

o Reaction Conditions: After the addition is complete, continue to stir the reaction mixture at
room temperature or with gentle heating for several hours until the starting material is
consumed (monitored by TLC or GC-MS).

o Workup (Fieser method): Cool the reaction flask to 0°C. Cautiously and sequentially, add
water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where
X is the mass of LAH used in grams.
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« Filtration and Extraction: A granular precipitate should form. Stir for 30 minutes, then filter the
mixture through a pad of Celite, washing the filter cake thoroughly with the reaction solvent.

 Purification: Combine the filtrate and washings, and remove the solvent under reduced
pressure to yield crude Isomescaline. The product can be further purified by vacuum
distillation or by conversion to its hydrochloride salt and recrystallization.

Logical Relationships and Applications

The primary significance of 2,3,4-Trimethoxyphenylacetonitrile lies in its role as a direct
precursor to Isomescaline (2,3,4-Trimethoxyphenethylamine).[8] Unlike its famous isomer,
mescaline, Isomescaline is reported to be inactive as a psychedelic in humans at doses up to
400 mg.[7] This makes it an invaluable research tool for probing the specific structural
requirements for psychoactivity at serotonin receptors, contributing to the field of medicinal
chemistry and our understanding of structure-activity relationships (SAR) in psychoactive
compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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